[1-(3-Chlorophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and CAS Registry
The compound is systematically named as tert-butyl [(1-chlorophenyl)-2-hydroxyethyl]carbamate. Its CAS Registry Number is 926643-26-7 , a unique identifier in chemical databases. The IUPAC name reflects its core structure: a carbamic acid ester linked to a 2-hydroxyethyl group substituted with a 3-chlorophenyl moiety.
Molecular Formula and Weight
The molecular formula is C₁₃H₁₈ClNO₃ , derived from:
- C₁₃ : 13 carbon atoms (including the tert-butyl group, phenyl ring, and ethyl chain).
- H₁₈ : 18 hydrogen atoms (including hydroxyl and carbamate groups).
- Cl : One chlorine atom on the phenyl ring.
- NO₃ : Oxygen and nitrogen in the carbamate group.
The molecular weight is 271.74 g/mol , calculated from the atomic masses of its constituent elements.
| Property | Value |
|---|---|
| CAS Registry Number | 926643-26-7 |
| Molecular Formula | C₁₃H₁₈ClNO₃ |
| Molecular Weight | 271.74 g/mol |
Stereochemical Considerations
The compound exists as enantiomers due to a chiral center at the 2-hydroxyethyl position. The (S) -enantiomer is registered under CAS 1379546-46-9 , while the (R) -enantiomer is assigned CAS 926291-64-7 . These enantiomers differ in their spatial arrangement around the chiral carbon, influencing their reactivity and potential biological activity.
Key Stereochemical Features :
Structural Elucidation via Spectroscopy
While explicit spectral data for this compound is not publicly available, standard techniques for structural characterization include:
Nuclear Magnetic Resonance (NMR)
- ¹H NMR : Peaks for the tert-butyl group (δ 1.2–1.4 ppm, singlet), aromatic protons (δ 6.8–7.3 ppm, multiplets), and hydroxyl proton (δ 1.5–2.5 ppm, broad singlet).
- ¹³C NMR : Signals for carbonyl carbons (δ 150–160 ppm), aromatic carbons (δ 120–140 ppm), and hydroxyl-bearing carbon (δ 60–70 ppm).
Infrared (IR) Spectroscopy
- Carbamate Carbonyl : Strong absorption at 1700–1750 cm⁻¹.
- Hydroxyl Stretch : Broad peak at 3200–3500 cm⁻¹.
- Aromatic C–H Stretch : Peaks at 3000–3100 cm⁻¹.
Mass Spectrometry (MS)
Computational Modeling
Computational tools enable precise structural representation and prediction of physicochemical properties.
SMILES Notation
The SMILES string for the racemic form is:OCC(c1cccc(c1)Cl)NC(=O)OC(C)(C)C.
InChIKey
The InChIKey for the compound is SWYMATJMMKRYJJ-UHFFFAOYSA-N , derived from its connectivity and stereochemistry.
| Computational Identifier | Value |
|---|---|
| SMILES | OCC(c1cccc(c1)Cl)NC(=O)OC(C)(C)C |
| InChIKey | SWYMATJMMKRYJJ-UHFFFAOYSA-N |
Properties
IUPAC Name |
tert-butyl N-[1-(3-chlorophenyl)-2-hydroxyethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3/c1-13(2,3)18-12(17)15-11(8-16)9-5-4-6-10(14)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYMATJMMKRYJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alternative Carbamoylation Reagents
Other carbamoylation reagents such as di-tert-butyl dicarbonate (Boc2O) can be used:
-
- The amino alcohol is reacted with di-tert-butyl dicarbonate in the presence of a catalytic amount of base (e.g., DMAP or triethylamine).
- The reaction is generally performed at room temperature.
- Workup and purification follow similar protocols as above.
-
- Boc2O is less corrosive than chloroformates.
- Reaction conditions are milder and often yield higher purity products.
Enzymatic or Asymmetric Synthesis Approaches
While less common for this specific compound, asymmetric synthesis or enzymatic resolution methods can be applied to obtain the chiral amino alcohol precursor with high enantiomeric excess before carbamoylation.
- Examples:
- Use of lipase-catalyzed kinetic resolution of racemic amino alcohols.
- Asymmetric reduction of 3-chlorophenyl ketones to the corresponding chiral amino alcohol.
These methods enhance the stereochemical purity of the final carbamate ester.
Research Data and Yields
Critical Considerations in Preparation
- Stereochemistry: Maintaining the (S)-configuration is essential for biological activity, requiring careful control of reaction conditions.
- Purity: High purity is achieved through chromatographic purification and recrystallization.
- Moisture Sensitivity: Carbamates are sensitive to moisture; reactions and storage must be conducted under anhydrous conditions.
- Temperature Control: Low temperatures during carbamoylation prevent side reactions and racemization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyethyl group in [1-(3-Chlorophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines, depending on the specific reaction conditions.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme activities.
- Used in the development of bioactive compounds for research purposes.
Medicine:
- Explored for its potential therapeutic applications, particularly in the design of new drugs.
- Studied for its interactions with biological targets, such as enzymes and receptors.
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [1-(3-Chlorophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can lead to changes in biochemical pathways and cellular processes, making it a valuable tool in scientific research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and pharmacological differences between the target compound and structurally related carbamic acid tert-butyl esters:
Structural and Pharmacological Insights
- Chlorophenyl vs. Phenyl Derivatives: The 3-chlorophenyl group in the target compound increases lipophilicity (LogP ~2.7) compared to non-halogenated analogs, improving blood-brain barrier penetration . In contrast, phenyl derivatives (e.g., ) exhibit reduced CNS activity but stronger anticholinesterase effects due to better esterase interaction .
- Hydroxyethyl vs. Hydroxybutan-2-yl : The shorter hydroxyethyl chain in the target compound reduces steric hindrance, favoring binding to compact active sites (e.g., HIV protease) . Hydroxybutan-2-yl analogs () show broader substrate compatibility but lower specificity .
- Boc Group Stability : All compounds exhibit enhanced stability from the Boc group, but chloro-acetyl derivatives () are prone to hydrolysis under acidic conditions, limiting their utility in oral formulations .
Key Research Findings
Stability vs. Reactivity : The Boc group stabilizes the target compound during synthesis, but the 3-chlorophenyl substituent introduces susceptibility to photodegradation, requiring light-protected storage .
Biological Selectivity : Oxadiazole-containing analogs () exhibit higher kinase selectivity than the target compound, attributed to heterocyclic π-π stacking .
Toxicity Profile : Chlorophenyl derivatives generally show higher cytotoxicity (IC₅₀ ~50 µM) compared to methoxy-phenyl analogs (IC₅₀ >100 µM) due to reactive chloro metabolites .
Biological Activity
Overview
[1-(3-Chlorophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester is a carbamate compound notable for its diverse biological activities. This compound features a chlorophenyl group, a hydroxyethyl moiety, and a tert-butyl ester, which contribute to its reactivity and biological profile. Its potential applications span various fields including pharmacology, biochemistry, and medicinal chemistry.
- Chemical Formula : C12H16ClN O3
- CAS Number : 926643-26-7
- Molecular Weight : 245.71 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The chlorophenyl group enhances binding affinity to hydrophobic pockets within these targets, while the hydroxyethyl and carbamate functionalities allow for hydrogen bonding and potential covalent interactions. This interaction can lead to inhibition of enzymatic activity, modulating various biochemical pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Antiviral Properties : The compound has shown potential in inhibiting viral replication in vitro, suggesting its application in antiviral drug development.
- Anti-inflammatory Effects : It may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound | Anticancer Activity | Antiviral Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Moderate | Yes | Yes |
| [1-(4-Chlorophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester | Low | No | Yes |
| [1-(3-Bromophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester | High | Yes | Moderate |
Case Studies
- Anticancer Study : In vitro studies demonstrated that this compound inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The mechanism was linked to the induction of apoptotic pathways as evidenced by increased caspase activity.
- Antiviral Research : A study evaluating the antiviral efficacy against influenza virus showed that treatment with this compound reduced viral titers by 75% in infected cell cultures. The proposed mechanism involves interference with viral entry or replication processes.
- Anti-inflammatory Effects : In a mouse model of induced inflammation, administration of the compound resulted in a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for [1-(3-Chlorophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester, and how is purity validated?
- Methodology : The compound is synthesized via a multi-step process involving:
Amino group protection : Reaction of 3-chlorophenethylamine derivatives with tert-butyl chloroformate in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) to form the carbamate .
Hydroxyl group introduction : Oxidation or hydroxylation of intermediate precursors, followed by purification via silica gel column chromatography.
- Characterization : Confirm purity and structure using:
- NMR spectroscopy (¹H and ¹³C) to verify proton environments and carbon frameworks.
- Mass spectrometry (MS) for molecular weight confirmation.
- Infrared (IR) spectroscopy to detect functional groups like carbamate C=O stretches (~1700 cm⁻¹) .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Methodology :
- pH stability : Incubate the compound in buffers (pH 3–10) and monitor degradation via HPLC or LC-MS. Tert-butyl esters are prone to acidic hydrolysis, requiring neutral or slightly basic conditions for storage .
- Thermal stability : Conduct thermogravimetric analysis (TGA) or accelerated stability studies at 40–60°C to predict shelf life.
- Light sensitivity : Store in amber vials if UV-Vis spectroscopy indicates photodegradation .
Advanced Research Questions
Q. What computational strategies predict the compound’s interaction with biological targets like SARS-CoV-2 main protease (Mpro)?
- Methodology :
- Molecular docking : Use software like Glide to simulate binding. For example, a structurally similar carbamate exhibited a Glide score of −8.21 kcal/mol with Mpro, forming hydrogen bonds with residues GLN189 (1.84 Å) and HIS164 (2.04 Å) .
- Molecular dynamics (MD) : Run 100 ns simulations to assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable complexes .
- Key findings : Hydrophobic interactions with LEU141 and MET165 enhance binding affinity, suggesting potential antiviral applications .
Q. How can stereochemical purity impact biological activity, and what methods resolve enantiomers?
- Methodology :
- Chiral chromatography : Use chiral stationary phases (e.g., amylose-based columns) to separate enantiomers.
- Stereoselective synthesis : Employ asymmetric catalysis (e.g., Sharpless epoxidation) or chiral auxiliaries to control configuration during synthesis .
- Biological relevance : Enantiomers may exhibit divergent binding to targets like γ-secretase, as seen in peptidomimetic inhibitors .
Q. How do researchers resolve contradictions in reported biological activities across studies?
- Methodology :
- Dose-response validation : Replicate assays (e.g., enzyme inhibition IC₅₀) under standardized conditions (pH, temperature, solvent controls).
- Structure-activity relationship (SAR) : Modify functional groups (e.g., replacing tert-butyl with methyl esters) to isolate activity contributors .
- Case study : A thiocarbamoyl analog showed enhanced kinase inhibition compared to the parent carbamate, highlighting the role of sulfur in binding .
Methodological Considerations Table
Notes for Experimental Design
- Contradiction management : Cross-validate biological data using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
- Safety protocols : Use fume hoods and personal protective equipment (PPE) when handling tert-butyl esters, as decomposition may release toxic gases .
- Data reporting : Include detailed reaction conditions (solvent purity, catalyst loading) to ensure reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
